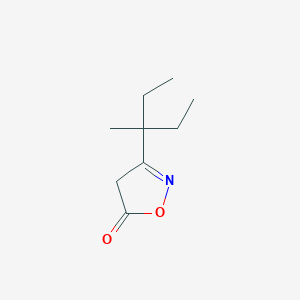
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Pentylenetetrazol (PTZ), and it belongs to the class of tetrazole compounds. PTZ has been extensively studied for its ability to induce seizures in animal models, which has led to its use as a research tool for studying epilepsy and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
PTZ has been extensively used as a research tool for studying epilepsy and other neurological disorders. It is known to induce seizures in animal models, which has led to its use in the development of new antiepileptic drugs. PTZ has also been used to study the effects of various drugs on seizure threshold and to investigate the mechanisms underlying epileptogenesis.
Wirkmechanismus
PTZ acts as a GABA-A receptor antagonist, which leads to the inhibition of GABAergic neurotransmission. This inhibition results in the activation of excitatory neurons, leading to the induction of seizures. PTZ has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels.
Biochemische Und Physiologische Effekte
PTZ induces seizures in animal models by increasing neuronal excitability and decreasing the seizure threshold. It has been shown to cause changes in neurotransmitter levels, including increases in glutamate and decreases in GABA. PTZ also leads to changes in the expression of various genes and proteins involved in synaptic plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
PTZ has several advantages as a research tool, including its ability to induce seizures reliably and its well-characterized mechanism of action. However, it also has some limitations, including its potential toxicity and the fact that it may not accurately reflect the pathophysiology of human epilepsy.
Zukünftige Richtungen
Future research on PTZ is likely to focus on its potential as a therapeutic target for epilepsy and other neurological disorders. There is also interest in developing new PTZ-based compounds with improved efficacy and safety profiles. Other areas of research may include investigating the role of PTZ in neurodegenerative diseases and exploring its potential as a tool for studying synaptic plasticity and neuroprotection.
In conclusion, PTZ is a chemical compound with significant potential for scientific research. Its ability to induce seizures in animal models has led to its use as a research tool for studying epilepsy and other neurological disorders. Future research is likely to focus on its potential as a therapeutic target and on developing new compounds with improved efficacy and safety profiles.
Synthesemethoden
PTZ can be synthesized by reacting 3-methylpentan-3-ol with thionyl chloride to form 3-methylpentan-3-yl chloride. This intermediate is then reacted with sodium azide to form 3-methylpentan-3-yl azide, which is subsequently cyclized with carbon dioxide to form PTZ.
Eigenschaften
CAS-Nummer |
153308-34-0 |
|---|---|
Produktname |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-4-9(3,5-2)7-6-8(11)12-10-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
DEMJYGRMLPQRSJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C1=NOC(=O)C1 |
Kanonische SMILES |
CCC(C)(CC)C1=NOC(=O)C1 |
Synonyme |
5(4H)-Isoxazolone,3-(1-ethyl-1-methylpropyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



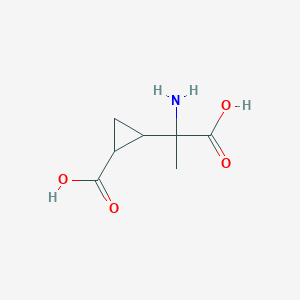
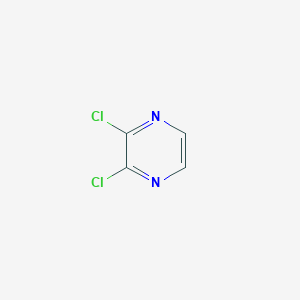
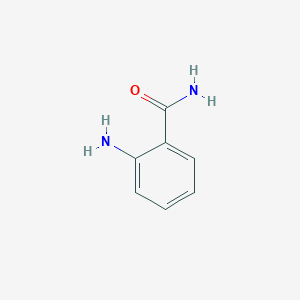
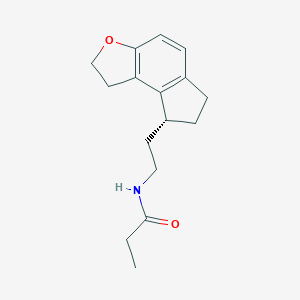
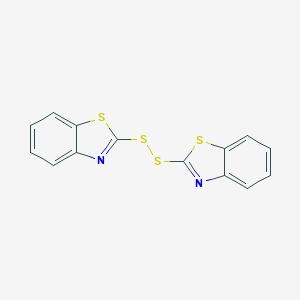
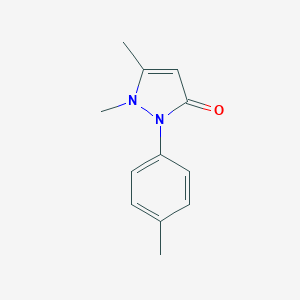
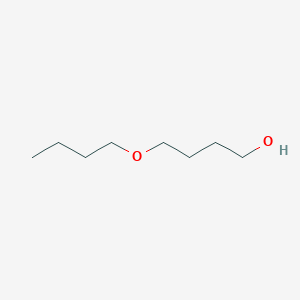
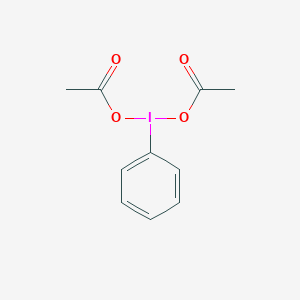

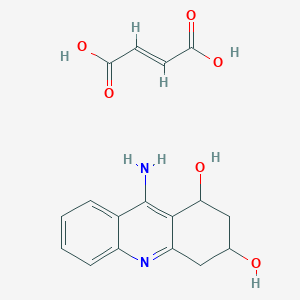
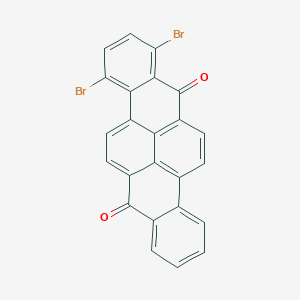

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
